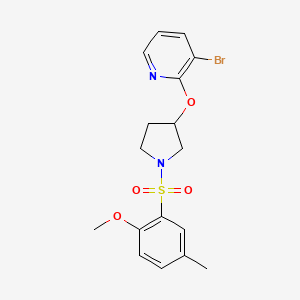
3-Bromo-2-((1-((2-méthoxy-5-méthylphényl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrrolidin-3-yl and pyridine rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromo, methoxy, and methylphenylsulfonyl groups, as well as the pyrrolidin-3-yl and pyridine rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be determined by its molecular structure .Mécanisme D'action
Target of Action
Similar compounds have been used as building blocks for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . The somatostatin sst 3 receptor is involved in numerous biological processes, including the inhibition of hormone secretion and cell proliferation.
Mode of Action
The compound likely interacts with its target through a process known as free radical bromination . In this process, a bromine atom is added to the compound, which can then interact with its target. This interaction can lead to changes in the target’s function, potentially altering biological processes.
Biochemical Pathways
The compound’s bromine atom can participate in various reactions, such as nucleophilic substitution and oxidation . These reactions can affect various biochemical pathways, leading to downstream effects.
Result of Action
The compound’s potential interaction with the somatostatin sst 3 receptor suggests that it may have effects on hormone secretion and cell proliferation .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is its high selectivity and sensitivity for zinc ions. This makes it a valuable tool for studying the role of zinc in various biological processes. However, 3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has some limitations, including its limited solubility in aqueous solutions and its potential interference with other metal ions.
Orientations Futures
There are several future directions for the use of 3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine in scientific research. One potential application is its use as a tool for studying the role of zinc in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential application is its use in the development of new imaging techniques for the detection of zinc ions in cells. Additionally, 3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine may have potential applications in the development of new therapeutics for the treatment of diseases associated with zinc dysregulation.
Méthodes De Synthèse
The synthesis of 3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex process that involves several steps. The first step involves the reaction of 2-bromo-3-nitropyridine with 1-(2-methoxy-5-methylphenyl)pyrrolidine-3-sulfonyl chloride. The resulting product is then reduced using a palladium-catalyzed hydrogenation reaction. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
Synthèse de dérivés d'indole
Les dérivés d'indole sont importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial en biologie cellulaire . Le composé peut être utilisé dans la synthèse de dérivés d'indole, qui ont attiré une attention croissante ces dernières années pour le traitement des cellules cancéreuses, des microbes et de divers types de troubles dans le corps humain .
Activité antivirale
Les dérivés d'indole possèdent diverses activités biologiques, y compris l'activité antivirale . Le composé peut être utilisé pour préparer des dérivés qui ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 .
Activité anti-inflammatoire
Les dérivés d'indole présentent également une activité anti-inflammatoire . Le composé peut être utilisé pour synthétiser des dérivés qui peuvent potentiellement être utilisés dans le traitement des maladies inflammatoires .
Activité anticancéreuse
Les dérivés d'indole ont montré un potentiel dans le traitement du cancer . Le composé peut être utilisé pour synthétiser des dérivés qui peuvent potentiellement être utilisés dans le traitement du cancer .
Activité anti-VIH
Les dérivés d'indole ont montré un potentiel dans le traitement du VIH . Le composé peut être utilisé pour synthétiser des dérivés qui peuvent potentiellement être utilisés dans le traitement du VIH .
Activité antioxydante
Les dérivés d'indole ont montré une activité antioxydante . Le composé peut être utilisé pour synthétiser des dérivés qui peuvent potentiellement être utilisés comme antioxydants .
Activité antimicrobienne
Les dérivés d'indole ont montré une activité antimicrobienne . Le composé peut être utilisé pour synthétiser des dérivés qui peuvent potentiellement être utilisés dans le traitement des infections microbiennes .
Activité antidiabétique
Les dérivés d'indole ont montré une activité antidiabétique . Le composé peut être utilisé pour synthétiser des dérivés qui peuvent potentiellement être utilisés dans le traitement du diabète .
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-12-5-6-15(23-2)16(10-12)25(21,22)20-9-7-13(11-20)24-17-14(18)4-3-8-19-17/h3-6,8,10,13H,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUJRBFDJWNGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


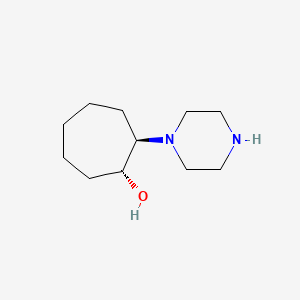
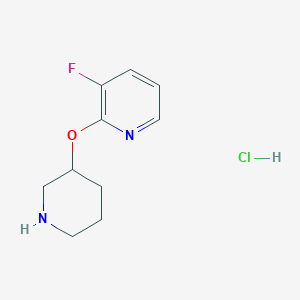
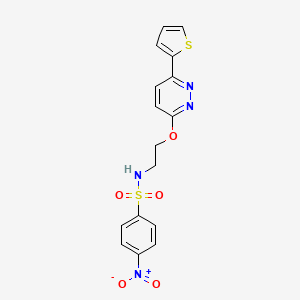
![8-ethyl-2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2441922.png)

![3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2441925.png)
![2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2441926.png)
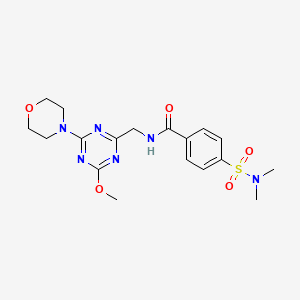
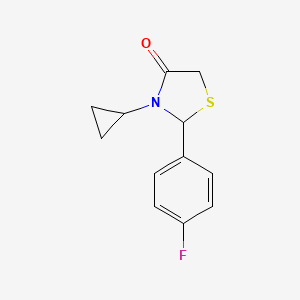
![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441932.png)
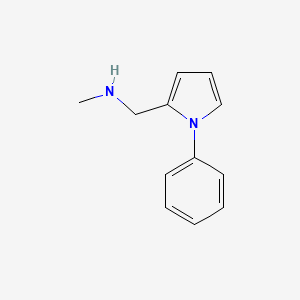

![N,N-diethyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2441940.png)